(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone
Overview
Description
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone is an organic compound that belongs to the class of halogenated heterocycles It is characterized by the presence of a bromine atom, a methoxy group, and a morpholinyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone typically involves the reaction of 2-methoxypyridine with 5-bromo-3-aminopyridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The product is then purified through crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, solvents like THF, and temperatures around -78°C.
Oxidation: Potassium permanganate, solvents like acetone, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, solvents like ether, and temperatures around 0-25°C.
Major Products Formed
Substitution: Various substituted pyridines.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Scientific Research Applications
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-methoxypyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a morpholinyl group.
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide: Similar structure but with a pivalamide group instead of a morpholinyl group.
Uniqueness
(5-Bromo-2-methoxy-pyridin-3-yl)-morpholin-4-yl-methanone is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)-morpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-16-10-9(6-8(12)7-13-10)11(15)14-2-4-17-5-3-14/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYUUMBQHUBCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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